![molecular formula C18H16N4O4S2 B2493994 2-(1,3-benzotiazol-2-amido)-3-carbamoyl-4H,5H,6H,7H-tieno[2,3-c]piridina-6-carboxilato de metilo CAS No. 886951-02-6](/img/structure/B2493994.png)

2-(1,3-benzotiazol-2-amido)-3-carbamoyl-4H,5H,6H,7H-tieno[2,3-c]piridina-6-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

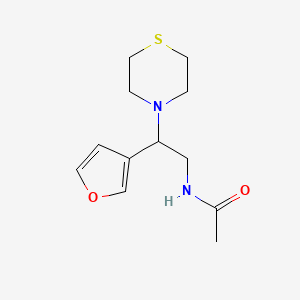

Methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C18H16N4O4S2 and its molecular weight is 416.47. The purity is usually 95%.

BenchChem offers high-quality methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Agentes antibacterianos y antifúngicos: Los derivados de benzotiazol han demostrado actividades antibacterianas y antifúngicas. Los investigadores investigan su eficacia contra microorganismos patógenos .

- Agentes anticancerígenos: El andamiaje de benzotiazol se ha explorado por sus propiedades antiproliferativas. Las modificaciones en la posición 2 pueden mejorar o alterar su actividad anticancerígena .

- Enfermedades neurodegenerativas: Los derivados de benzotiazol radiactivos, como los compuestos marcados con 11C, sirven como sondas de imagen PET para detectar placas amiloides asociadas con la enfermedad de Alzheimer .

Ciencia de los materiales y materiales fluorescentes

Los compuestos a base de benzotiazol encuentran aplicaciones más allá de la medicina. Contribuyen a la ciencia de los materiales y los estudios de fluorescencia:

- Colorantes fluorescentes: Nuestro compuesto se puede emplear en la síntesis de colorantes policarbocíclicos y tiacíclicos . Estos colorantes tienen aplicaciones en imágenes, sensores y dispositivos optoelectrónicos.

Síntesis orgánica y química heterocíclica

El sistema cíclico de benzotiazol es un andamiaje privilegiado en la síntesis orgánica. Los investigadores exploran diversos enfoques sintéticos para acceder a 2-arilbenzotiazoles:

- Acoplamiento C-S catalizado por Cu: El compuesto se puede sintetizar utilizando métodos de acoplamiento C-S catalizados por Cu, libres de base . Esta ruta de reacción proporciona acceso a diversos derivados de benzotiazol.

Actividad biológica y propiedades ADMET

Antes de avanzar un compuesto al desarrollo de fármacos, los investigadores evalúan sus propiedades ADMET (absorción, distribución, metabolismo, excreción y toxicidad). Los estudios computacionales predicen el comportamiento de nuestro compuesto:

- Análisis ADMET: Los investigadores analizan las propiedades ADMET de los derivados de benzotiazol, incluido nuestro compuesto, para evaluar su idoneidad para el descubrimiento de fármacos .

Investigación antituberculosa

Los desarrollos sintéticos recientes se centran en compuestos antituberculosos a base de benzotiazol:

- Actividad in vitro e in vivo: Los investigadores comparan las concentraciones inhibitorias de las moléculas recién sintetizadas con los fármacos de referencia estándar .

Otras aplicaciones

Más allá de los campos mencionados, los derivados de benzotiazol se han investigado por sus actividades antioxidantes, antiinflamatorias, antidiabéticas y antimaláricas . El andamiaje de benzotiazol 2-sustituido continúa inspirando investigaciones innovadoras.

En resumen, “2-(1,3-benzotiazol-2-amido)-3-carbamoyl-4H,5H,6H,7H-tieno[2,3-c]piridina-6-carboxilato de metilo” es prometedor en diversos dominios científicos, lo que lo convierte en un compuesto emocionante para una mayor exploración. Los investigadores continúan descubriendo sus posibles aplicaciones, y su versatilidad estructural asegura su relevancia en la investigación de vanguardia. 🌟

Mecanismo De Acción

Target of Action

The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound is a benzothiazole derivative , which have been found to have potent inhibitory effects against M. tuberculosis .

Mode of Action

The compound interacts with its target through a process known as molecular docking . This involves the compound binding to a specific site on the target molecule, in this case, a protein called DprE1 . This binding can inhibit the function of the protein, leading to the death of the bacterium .

Biochemical Pathways

arabinogalactan , a key component of the cell wall of M. tuberculosis . This disruption can weaken the cell wall and lead to the death of the bacterium .

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth . By binding to and inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, weakening the bacterium’s cell wall and leading to its death .

Propiedades

IUPAC Name |

methyl 2-(1,3-benzothiazole-2-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4S2/c1-26-18(25)22-7-6-9-12(8-22)28-16(13(9)14(19)23)21-15(24)17-20-10-4-2-3-5-11(10)27-17/h2-5H,6-8H2,1H3,(H2,19,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTNALWXNKCDMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493912.png)

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)

![N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2493915.png)

![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)

![3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2493925.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)

![N'-(3-phenylpropyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2493927.png)

![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)

![4-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2493929.png)